molecular formula C20H27N5O4S B2680861 (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone CAS No. 1325303-48-7

(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone

Cat. No.: B2680861
CAS No.: 1325303-48-7
M. Wt: 433.53
InChI Key: RSJBRELOBQWPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Piperidine-Based PI3K Inhibitors

The evolution of PI3K inhibitors began with nonspecific tools like wortmannin and LY294002, which provided foundational insights into PI3K’s role in oncogenic signaling. The discovery of isoform-specific inhibitors emerged through systematic structure-activity relationship (SAR) studies, particularly targeting the ATP-binding pocket of PI3Kδ and PI3Kγ isoforms. Pyrazole-piperidine hybrids gained prominence due to their conformational flexibility and ability to occupy both the affinity and specificity pockets of PI3K. For instance, Idelalisib (a quinazolinone-piperidine hybrid) became the first FDA-approved PI3Kδ inhibitor, validating the therapeutic potential of this scaffold. Subsequent innovations focused on optimizing substituents to enhance selectivity, as seen in derivatives like CPL302415, which exhibits an IC₅₀ of 18 nM for PI3Kδ. The integration of morpholine-sulfonyl groups, as in the subject compound, reflects a strategic advancement to improve solubility and target engagement.

Structural Significance of Pyrazole-Morpholine-Piperidine Scaffold

The compound’s structure synergizes three pharmacophoric elements:

  • Pyrazole Ring : The 3,5-dimethylpyrazole moiety acts as a hinge-binding motif, facilitating hydrogen bonding with Val828 and Glu826 in PI3Kδ’s ATP-binding site. Methyl groups at positions 3 and 5 enhance hydrophobic interactions with the affinity pocket, a feature shared with Alpelisib.
  • Piperidine Core : The piperidine ring confers conformational adaptability, enabling optimal positioning of substituents within the enzyme’s hydrophobic regions. Substitution at the 4-position with a methanone linker allows spatial extension toward the specificity pocket, a strategy validated in benzimidazole-pyrazolo[1,5-a]pyrimidine hybrids.
  • Morpholine-Sulfonyl Group : The 3-(morpholin-4-ylsulfonyl)pyridin-2-yl substituent introduces polar interactions via its sulfonyl group, potentially engaging Lys779 and Asp911 in PI3K’s catalytic domain. Morpholine enhances solubility, addressing a common limitation of earlier inhibitors like LY294002.

Table 1: Key Structural Features and Their Roles in PI3K Inhibition

Feature Role in Binding Analogous Compounds
3,5-Dimethylpyrazole Hinge region interaction Idelalisib
Piperidine methanone Conformational flexibility CPL302415
Morpholine-sulfonyl Solubility and polar interactions Pictilisib derivatives

Comparative Analysis with Related Heterocyclic PI3K Modulators

The compound’s design bridges gaps between existing PI3K inhibitors:

  • Pyrazolo[1,5-a]pyrimidines : Unlike 5-benzimidazole-pyrazolo[1,5-a]pyrimidines, which prioritize PI3Kδ selectivity, the subject compound’s pyrazole-morpholine combination may broaden isoform specificity. Computational modeling suggests the morpholine-sulfonyl group could reach non-conserved regions in PI3Kα and PI3Kγ, though empirical validation is needed.
  • Indazole Derivatives : Indazoles, such as those in FDA-approved Alpelisib, rely on a bicyclic core for rigid binding. In contrast, the flexibility of the piperidine linker here may enable adaptive binding across PI3K isoforms, akin to pan-PI3K inhibitors.
  • Benzimidazole Hybrids : While benzimidazole derivatives exhibit potent PI3Kδ inhibition (e.g., IC₅₀ = 475 nM for compound 1 ), the morpholine-sulfonyl group in the subject compound could mitigate off-target effects by reducing interactions with PI3Kα’s catalytic site.

Research Significance and Scientific Objectives

This compound addresses two critical challenges in PI3K drug development: isoform selectivity and metabolic stability. Its design leverages lessons from earlier inhibitors:

  • Objective 1 : Validate isoform specificity through enzymatic assays, particularly against PI3Kδ and PI3Kγ, which are implicated in autoimmune and inflammatory diseases.
  • Objective 2 : Optimize pharmacokinetic properties by assessing the morpholine-sulfonyl group’s impact on cytochrome P450 interactions and oral bioavailability.
  • Objective 3 : Explore synergistic effects with existing therapies, such as combining PI3Kδ inhibition with PD-1/PD-L1 checkpoint blockers in cancer immunotherapy.

Future studies should prioritize crystallographic analysis to resolve binding modes and guide further structural refinements. The compound’s modular architecture also positions it as a template for developing dual PI3K/mTOR inhibitors, expanding its therapeutic applicability.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-15-14-16(2)25(22-15)20(26)17-5-8-23(9-6-17)19-18(4-3-7-21-19)30(27,28)24-10-12-29-13-11-24/h3-4,7,14,17H,5-6,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJBRELOBQWPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include chlorotrimethylsilane, triethylamine, and various solvents such as tetrahydrofuran (THF) and ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Structure and Composition

The compound features a pyrazole core, which is known for its diverse biological activities. Its molecular formula is C18H30N4O2C_{18}H_{30}N_{4}O_{2} with a molecular weight of approximately 334 Da. The presence of morpholine and piperidine rings enhances its pharmacological properties, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structure of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone may enhance these properties through targeted action on specific cellular pathways involved in tumor growth.

Antimicrobial Properties

Compounds with piperidine and morpholine structures have been evaluated for their antimicrobial efficacy. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential use as antimicrobial agents . The unique combination of functional groups in this compound may offer enhanced activity against resistant strains.

Neurological Applications

The piperidine component is often associated with neuroactive compounds. Research into related structures has shown promise in treating neurological disorders such as depression and anxiety. The ability of the compound to cross the blood-brain barrier could be beneficial for developing new treatments for these conditions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of pyrazolo[3,4-b]pyridines and their derivatives, highlighting their potential as anticancer agents. The research demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that the structural modifications similar to those in (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone could yield promising anticancer drugs .

Case Study 2: Antimicrobial Activity

In a comprehensive study on piperidine derivatives, researchers synthesized several compounds and tested them against common pathogens. Results indicated that some derivatives displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone may also possess similar properties worthy of further exploration .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives described in the literature.

Table 1. Structural and Functional Comparison of (3,5-Dimethyl-1H-pyrazol-1-yl)methanone Derivatives

Compound Name & Structure Key Features Biological/Functional Implications Reference
Target Compound :
(3,5-Dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone
- Morpholinylsulfonyl-pyridinyl substituent
- Piperidine-methanone linker
Potential kinase inhibition; enhanced solubility N/A
Compound :
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Pyrazolo[3,4-d]pyrimidinylamino-phenyl group
- Rigid aromatic scaffold
Pharmacologically active (kinase inhibition demonstrated)
Compound :
[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone
- Cyclopropylsulfonyl-piperazinyl group
- Azetidine-pyrimidine linker
Altered sulfonyl group effects; potential metabolic stability
Compound :
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone
- Nitrophenyl-piperazinyl group
- Diphenylethanone substituent
Nitro group may confer metabolic reactivity; lipophilic core

Key Observations:

Substituent Effects: The morpholinylsulfonyl group in the target compound likely improves water solubility compared to the cyclopropylsulfonyl group in ’s compound, which may prioritize membrane permeability .

Linker and Core Variations: The piperidine-methanone linker in the target compound offers conformational flexibility, contrasting with the rigid pyrazolo[3,4-d]pyrimidine scaffold in ’s compound, which may enhance target selectivity .

Pharmacological Potential: ’s compound demonstrated explicit pharmacological activity, suggesting that the pyrazolo-pyrimidine moiety is critical for kinase inhibition. The target compound’s morpholinylsulfonyl group may similarly engage polar residues in kinase ATP-binding sites . The absence of a nitro group in the target compound (unlike ’s derivative) reduces redox-related toxicity risks .

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H23N7O2S\text{C}_{20}\text{H}_{23}\text{N}_{7}\text{O}_{2}\text{S}

This structure features a pyrazole moiety linked to a morpholine and pyridine group, which are known for enhancing biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Pyrazoles have been shown to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling. In vitro assays indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and melanoma cells .

Case Study:
A study evaluating the activity of pyrazole derivatives against BRAF(V600E) mutant melanoma cells found that specific substitutions on the pyrazole ring enhanced inhibitory effects. The compound's structural components may contribute to its ability to disrupt cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against several bacterial strains. In vitro tests demonstrated that similar pyrazole compounds inhibited the growth of pathogenic bacteria by disrupting cellular integrity and function .

Research Findings:
In one study, a series of pyrazole-based compounds were tested against common bacterial pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented as well. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory agents. Mechanistic studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Experimental Evidence:
In a controlled experiment, a related pyrazole derivative was found to significantly reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AntitumorInhibition of cancer cell growthDisruption of BRAF and EGFR pathways
AntimicrobialGrowth inhibition of bacteriaDisruption of cellular integrity
Anti-inflammatoryReduction in pro-inflammatory cytokinesInhibition of NO production

Q & A

Q. What synthetic routes are commonly employed to prepare (3,5-dimethyl-1H-pyrazol-1-yl)methanone derivatives?

Methodological Answer: Typical protocols involve refluxing precursors in polar solvents (e.g., ethanol, DMF) with catalysts like potassium carbonate. For example, pyrazole intermediates are synthesized by condensing hydrazines with diketones under acidic conditions , while sulfonyl groups are introduced via chloranil-mediated oxidation in xylene . Purification often involves recrystallization from ethanol/DMF mixtures (1:1) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm in 1^1H NMR) and piperidine/morpholine backbone integration .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and heterocycles) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed mass accuracy < 2 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) with aromatic solvents (xylene) to stabilize intermediates during sulfonylation .
  • Catalyst Selection : Test bases like K2_2CO3_3 or Et3_3N for deprotonation efficiency in pyrazole formation .
  • Reaction Time : Monitor progress via TLC; extended reflux (25–30 hours) may be needed for complete cyclization .

Q. How do structural modifications (e.g., morpholine sulfonyl vs. pyridinyl substituents) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the morpholine sulfonyl group with analogs (e.g., piperazinyl or isoxazolyl) and test antimicrobial activity via serial dilution assays .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial DNA gyrase) and correlate with experimental IC50_{50} values .

Q. What experimental strategies address contradictions in solubility data for similar compounds?

Methodological Answer:

  • Solubility Profiling : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using HPLC-UV quantification .
  • Co-solvent Systems : Evaluate PEG-400 or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

Q. How can computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism : Use Schrödinger’s QikProp to estimate CYP450 enzyme interactions and identify labile sites (e.g., morpholine sulfonyl hydrolysis) .
  • MD Simulations : Analyze conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Q. What purification challenges arise during scale-up, and how are they resolved?

Methodological Answer:

  • Column Chromatography : Optimize silica gel gradients (hexane:EtOAc 7:3 to 1:1) to separate sulfonylated byproducts .
  • Recrystallization : Use mixed solvents (e.g., MeOH:EtOAc) to improve crystal purity (>95% by HPLC) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Room-temperature storage is typically sufficient for short-term use, but lyophilization is recommended for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.